

An In-depth Technical Guide to the Solubility and Stability of Compound MS15

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel research compound **MS15**. The data and protocols presented herein are intended to support further investigation and application of **MS15** in preclinical and pharmaceutical development.

Physicochemical Properties of MS15

A summary of the key physicochemical properties of **MS15** is presented in the table below.

Property	Value
Molecular Formula	C20H25N5O3
Molecular Weight	383.45 g/mol
рКа	4.2 (acidic), 8.9 (basic)
LogP	2.8
Appearance	White to off-white crystalline solid

Solubility Profile of MS15



The solubility of **MS15** was assessed in various solvents and aqueous buffers to guide formulation and experimental design.

Solubility in Common Solvents

The solubility of MS15 was determined at room temperature (25°C).

Solvent	Solubility (mg/mL)
DMSO	> 100
Ethanol	15.2
Methanol	8.5
Acetonitrile	2.1
Water	0.05
Propylene Glycol	25.8
PEG 400	45.1

pH-Dependent Aqueous Solubility

The aqueous solubility of **MS15** was evaluated at 37°C across a range of pH values to simulate physiological conditions.

Buffer System	рН	Solubility (µg/mL)
Acetate Buffer	4.0	150.3
Phosphate Buffer	6.5	25.8
Phosphate-Buffered Saline (PBS)	7.4	10.2
Bicarbonate Buffer	8.5	1.5

Stability Profile of MS15



The stability of **MS15** was evaluated under various stress conditions to determine its degradation profile.

pH-Dependent Stability in Aqueous Solution

The chemical stability of a 10 μ M solution of **MS15** was assessed over 48 hours at 37°C in different pH buffers.

Buffer System	рН	% Remaining (24h)	% Remaining (48h)
0.1 N HCl	1.2	98.5%	95.2%
Acetate Buffer	4.0	99.1%	98.0%
PBS	7.4	92.3%	85.1%
Bicarbonate Buffer	8.5	75.4%	58.6%

Stability in Different Media

The stability of **MS15** was tested in human plasma and simulated gastric and intestinal fluids at 37°C.

Medium	% Remaining (4h)
Human Plasma	88.9%
Simulated Gastric Fluid (SGF)	97.2%
Simulated Intestinal Fluid (SIF)	90.5%

Solid-State Stability

The stability of solid **MS15** was evaluated under accelerated conditions (40°C / 75% Relative Humidity).



Time (weeks)	% Purity	Appearance
0	99.8%	White powder
4	99.5%	No change
8	99.2%	No change
12	98.9%	No change

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Solubility Determination (Shake-Flask Method)

- Preparation: An excess amount of solid MS15 was added to a known volume of the test solvent in a glass vial.
- Equilibration: The vials were sealed and agitated in a shaking incubator at a constant temperature (25°C for organic solvents, 37°C for aqueous buffers) for 24 hours to ensure equilibrium was reached.
- Sample Processing: The resulting suspension was filtered through a 0.45 μm syringe filter to remove undissolved solid.
- Quantification: The concentration of MS15 in the clear filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve was prepared using standards of known concentrations.

Protocol for Stability Assessment in Aqueous Solutions

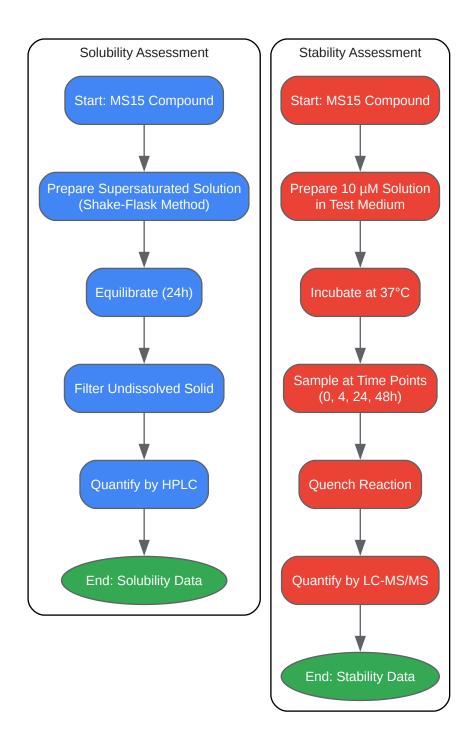
- Stock Solution Preparation: A 10 mM stock solution of MS15 was prepared in DMSO.
- Working Solution Preparation: The stock solution was diluted to a final concentration of 10
 μM in the respective pre-warmed (37°C) aqueous buffers or biological media.
- Incubation: The solutions were incubated at 37°C.



- Time Points: Aliquots were taken at specified time points (e.g., 0, 4, 24, 48 hours).
- Reaction Quenching: The degradation was quenched by adding an equal volume of cold acetonitrile containing an internal standard.
- Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to
 quantify the remaining concentration of MS15. The percentage of MS15 remaining was
 calculated relative to the concentration at time zero.

Visualizations Experimental Workflow for Solubility and Stability Testing



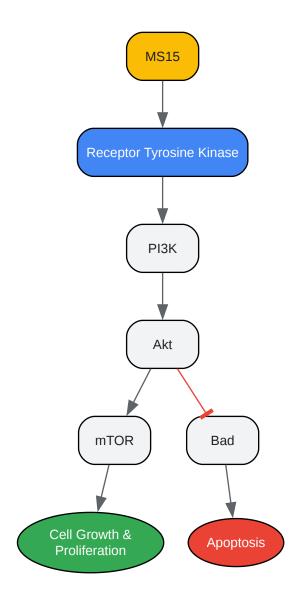


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Caption: Workflow for determining the solubility and stability of MS15.

Hypothetical Signaling Pathway of MS15





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Caption: Proposed mechanism of action of MS15 via the PI3K/Akt/mTOR pathway.

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